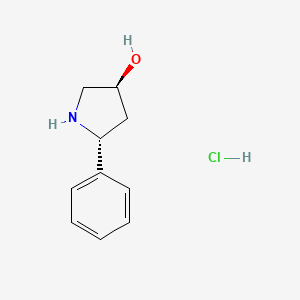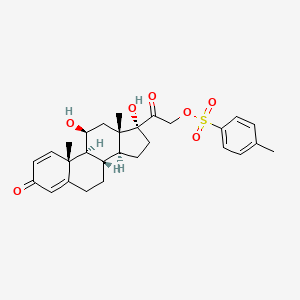![molecular formula C28H30N2O2 B15295375 (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyphenyl group, and a diphenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the coupling of a hydroxyphenyl derivative with the pyrrolidine intermediate, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Diphenylacetamide Moiety: The final step involves the acylation of the intermediate with diphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-1-[2-(3-Hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
- (3S)-1-[2-(3-Methoxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
- (3S)-1-[2-(3-Fluorophenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide
Uniqueness
The presence of the ethenyl group in (3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetamide distinguishes it from other similar compounds. This group can participate in additional chemical reactions, providing more opportunities for functionalization and derivatization. Additionally, the combination of the hydroxyphenyl and diphenylacetamide moieties imparts unique physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C28H30N2O2 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-[(3S)-1-[2-(3-ethenyl-4-hydroxyphenyl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H30N2O2/c1-2-22-19-21(13-14-26(22)31)15-17-30-18-16-25(20-30)28(27(29)32,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h2-14,19,25,31H,1,15-18,20H2,(H2,29,32)/t25-/m1/s1 |
Clave InChI |
LWAJEKFSUZCXGN-RUZDIDTESA-N |
SMILES isomérico |
C=CC1=C(C=CC(=C1)CCN2CC[C@H](C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N)O |
SMILES canónico |
C=CC1=C(C=CC(=C1)CCN2CCC(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)




![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)

![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)




